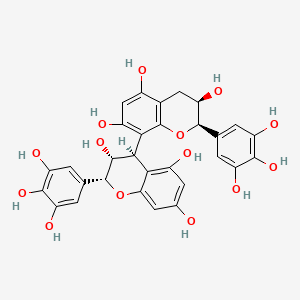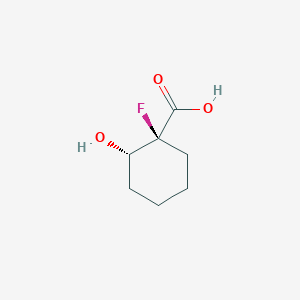
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate involves several steps. One common method includes the condensation of 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the esterification of the quinoline carboxylic acid derivative with ethanol, followed by purification steps such as crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The ethoxy and decoxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include ketone derivatives, reduced quinoline compounds, and substituted quinoline esters .
Aplicaciones Científicas De Investigación
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its antiprotozoal properties and potential use in treating parasitic infections.
Medicine: Investigated for its potential therapeutic effects against protozoal diseases.
Industry: Utilized in the formulation of veterinary drugs to prevent and treat coccidiosis in poultry and livestock
Mecanismo De Acción
The mechanism of action of Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate involves the inhibition of mitochondrial electron transport in protozoa. This disruption of energy production leads to the death of the protozoal cells. The compound specifically targets the cytochrome bc1 complex in the mitochondrial membrane .
Comparación Con Compuestos Similares
Similar Compounds
Quinolinecarboxylates: Compounds with similar structures but different alkyl or aryl groups.
Hydroxyquinolines: Compounds with hydroxyl groups attached to the quinoline ring.
Ethoxyquinolines: Compounds with ethoxy groups attached to the quinoline ring.
Uniqueness
Ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate is unique due to its specific combination of decoxy and ethoxy groups, which contribute to its potent antiprotozoal activity. This combination is not commonly found in other quinoline derivatives, making it particularly effective in veterinary applications .
Propiedades
Fórmula molecular |
C24H37NO5 |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
ethyl 6-decoxy-7-ethoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H37NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17,23,25-26H,4-14H2,1-3H3 |
Clave InChI |
RSRHQRPZSHOGSB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(C(=CN2)C(=O)OCC)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)

![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)

![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)




![acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13412857.png)

